WS-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

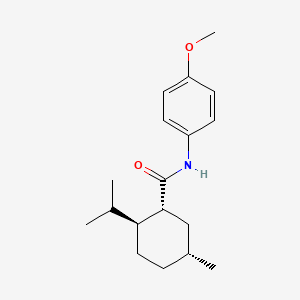

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSGVPAAXJJOPQ-XOKHGSTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460636 | |

| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; cool minty aroma | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol) | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68489-09-8 | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acoltremon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7BVT4Z4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cooling Agonist WS-12: A Deep Dive into its Mechanism of Action on TRPM8 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of WS-12, a potent and selective synthetic cooling agent, on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will delve into the quantitative aspects of its activity, detail the experimental protocols used for its characterization, and visualize the key molecular interactions and experimental workflows.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[1][2] Its activation by cooling agents like menthol or synthetic compounds such as this compound elicits a cooling sensation. Due to its role in thermosensation and potential involvement in various pathological conditions, including neuropathic pain and prostate cancer, TRPM8 has emerged as a significant therapeutic target.[1][2][3]

This compound (N-(4-methoxyphenyl)-4-menthone-3-carboxamide) is a menthol derivative that has garnered significant interest due to its high potency and selectivity for TRPM8 channels.[1][2] Unlike natural agonists like menthol, which can exhibit off-target effects on other TRP channels, this compound demonstrates a cleaner pharmacological profile, making it a valuable tool for studying TRPM8 function and a promising candidate for therapeutic development.[1][2][4]

Quantitative Analysis of this compound Activity on TRPM8

The potency and selectivity of this compound have been quantified in various studies, primarily using electrophysiological techniques on heterologous expression systems such as Xenopus laevis oocytes and HEK293 cells.

Potency of this compound on TRPM8 Channels

Electrophysiological studies have consistently demonstrated that this compound is a potent agonist of TRPM8 channels. The half-maximal effective concentration (EC50) for this compound is significantly lower than that of menthol.

| Compound | Expression System | Technique | EC50 (µM) | Reference |

| This compound | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | 12 ± 5 | [1][2][4] |

| Menthol | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | 196 ± 22 | [1][2][4] |

| Icilin | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Not specified, but less potent than this compound | [4] |

Selectivity Profile of this compound

A key advantage of this compound is its high selectivity for TRPM8 over other thermo-sensitive TRP channels. Studies have shown that even at high concentrations, this compound does not activate other channels from the TRPV and TRPA families.

| Channel | This compound Activity (at 1 mM) | Agonist Control | Reference |

| TRPM8 | Robust activation | Menthol | [1][4] |

| TRPV1 | No significant activation | Capsaicin | [4] |

| TRPV2 | No significant activation | 2-APB | [4] |

| TRPV3 | No significant activation | 2-APB | [4] |

| TRPV4 | No significant activation | PMA | [4] |

| TRPA1 | No significant activation | Mustard Oil | [1][4] |

Mechanism of Action: Binding and Channel Gating

Cryo-electron microscopy (cryo-EM) studies have provided structural insights into how this compound interacts with the TRPM8 channel.

The this compound Binding Site

This compound binds to a specific pocket within the TRPM8 channel, located in a cavity formed by the voltage-sensor-like domain (VSLD), specifically transmembrane helices S1-S4, and the TRP domain. This binding site is distinct from the binding sites of other agonists like icilin. The interaction of this compound within this pocket is believed to stabilize the open conformation of the channel.

Role of PIP2 in this compound-Mediated Activation

The activity of many TRP channels, including TRPM8, is modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Cryo-EM structures of TRPM8 in complex with this compound have revealed the presence of a PIP2 molecule in close proximity to the this compound binding site.[5][6] It is hypothesized that PIP2 binding is a prerequisite for or facilitates the conformational changes induced by this compound that lead to channel opening.

Signaling Pathway

The activation of TRPM8 by this compound is a direct mechanism. This compound binding to the channel induces a conformational change, leading to the opening of the ion pore. This allows the influx of cations, primarily Na+ and Ca2+, down their electrochemical gradients, resulting in membrane depolarization and the generation of a cellular signal.

References

- 1. Menthol derivative this compound selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 3. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inorganic Polyphosphate Modulates TRPM8 Channels | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

The WS-12 Binding Site on the TRPM8 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of WS-12, a potent and selective agonist, on the Transient Receptor Potential Melastatin 8 (TRPM8) receptor. TRPM8, a non-selective cation channel, is a key player in the sensation of cold and a promising therapeutic target for pain and other conditions. Understanding the molecular interactions between TRPM8 and its ligands, such as this compound, is crucial for the rational design of novel modulators with improved pharmacological profiles.

The this compound Binding Pocket: A Structural Overview

This compound binds to a well-defined pocket within the TRPM8 receptor, located at the interface of the voltage-sensor-like domain (VSLD) and the TRP domain. This strategic location allows the ligand to influence the conformational changes required for channel gating.

Cryo-electron microscopy (cryo-EM) studies of the avian TRPM8 ortholog (FaTRPM8) in complex with this compound (PDB ID: 6NR2) have provided high-resolution insights into the binding site architecture.[1][2][3][4] The binding cavity is formed by transmembrane helices S1-S4 of the VSLD and the C-terminal TRP domain.[1][2][4]

Several key amino acid residues within this pocket have been identified as critical for this compound binding and TRPM8 activation through mutagenesis studies. Notably, aromatic residues such as Tyrosine 745 (Y745) in the S2 helix and Tyrosine 1005 (Y1004 in FaTRPM8) in the TRP domain are crucial for this interaction.[2] The menthol analog this compound is wedged between Y745 and Y1004.[4] The binding of this compound, along with the co-factor phosphatidylinositol 4,5-bisphosphate (PIP2), triggers conformational rearrangements in the transmembrane domain, leading to channel opening.[5]

Quantitative Analysis of this compound Interaction with TRPM8

The interaction of this compound with the TRPM8 receptor has been quantified through various functional and binding assays. These studies consistently demonstrate that this compound is a highly potent and efficacious agonist, surpassing the activity of the natural cooling agent, menthol.

| Ligand | EC50 (µM) | Cell Type/Expression System | Reference |

| This compound | 12 ± 5 | Xenopus laevis oocytes | [6][7][8] |

| This compound | 0.193 | Not specified | [9] |

| This compound | ~0.1 (nanomolar range) | PC3 cells | [10] |

| Menthol | 196 ± 22 | Xenopus laevis oocytes | [6][7][8] |

| Icilin | Not specified | PC3 cells | [10] |

| Ligand | Minimal Activating Concentration | Cell Type | Reference |

| This compound | 1 nM | PC3 cells | [10] |

| Menthol | 2 µM | PC3 cells | [10] |

| Icilin | 100 nM | PC3 cells | [10] |

MicroScale Thermophoresis (MST) has been employed to directly measure the binding affinity of this compound to the isolated human TRPM8 sensing domain (hTRPM8-SD). These experiments revealed that this compound has a twofold higher binding affinity compared to menthol under identical conditions.[11]

Experimental Protocols

The characterization of the this compound binding site on TRPM8 has been achieved through a combination of electrophysiological, imaging, and structural biology techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the TRPM8 channel is injected into the oocytes. The oocytes are then incubated for 3-5 days at 16°C to allow for channel expression.[6][8]

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Ligand Application: this compound and other compounds are superfused onto the oocyte.[6][8]

-

Data Acquisition: The resulting ion currents flowing through the TRPM8 channels are recorded and analyzed to determine dose-response relationships and calculate EC50 values.[6][8]

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) upon channel activation.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and transfected with a plasmid encoding TRPM8.

-

Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), for 30 minutes at 37°C.[12]

-

Fluorescence Microscopy: The cells are placed on a microscope stage, and the fluorescence signal is measured during alternating illumination at 350 and 380 nm.[12]

-

Ligand Application: this compound is applied to the cells, and the resulting change in the ratio of fluorescence intensities is used to calculate the change in [Ca2+]i.

Whole-Cell Patch-Clamp Recording

This electrophysiological technique provides high-resolution recording of ion channel activity in mammalian cells.

-

Cell Preparation: HEK293 cells stably expressing TRPM8 are used for recordings.[13]

-

Patch-Clamp Configuration: A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Control and Current Measurement: The membrane potential is controlled, and the currents flowing across the cell membrane in response to voltage steps and ligand application are recorded.[12]

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on channel activation, deactivation, and other gating properties.

Cryo-Electron Microscopy (Cryo-EM)

This powerful structural biology technique allows for the determination of the three-dimensional structure of macromolecules at near-atomic resolution.

-

Protein Purification: The TRPM8 protein is expressed and purified.

-

Sample Preparation: The purified TRPM8 protein is incubated with this compound and PIP2. A small volume of the sample is applied to an EM grid, blotted, and rapidly frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the TRPM8-WS-12 complex.

-

Model Building: An atomic model of the protein-ligand complex is built into the cryo-EM density map.

Visualizations

Signaling Pathway of TRPM8 Activation by this compound

Caption: Signaling cascade initiated by this compound binding to the TRPM8 receptor.

Experimental Workflow for Characterizing the this compound Binding Site

Caption: Workflow for the identification and characterization of the this compound binding site.

Logical Relationship of Key Domains and Residues in this compound Binding

Caption: Key domains and residues of TRPM8 involved in this compound binding.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]

- 5. iris.unito.it [iris.unito.it]

- 6. Menthol derivative this compound selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pa2online.org [pa2online.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Encapsulation of a TRPM8 Agonist, WS12, in Lipid Nanocapsules Potentiates PC3 Prostate Cancer Cell Migration Inhibition through Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand stoichiometry of the cold- and menthol-activated channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of WS-12 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold and a potential therapeutic target for a variety of conditions. Activation of TRPM8 by this compound initiates a cascade of intracellular signaling events, primarily driven by an influx of cations. This guide provides a comprehensive overview of the known downstream signaling pathways triggered by this compound activation of TRPM8, with a focus on the core molecular events. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound has emerged as a valuable tool for studying the physiological and pathophysiological roles of the TRPM8 ion channel. Its high potency and selectivity make it a preferred compound for dissecting the molecular mechanisms that follow TRPM8 activation. The primary event upon this compound binding to TRPM8 is the opening of this non-selective cation channel, leading to the influx of Na+ and Ca2+ ions. The subsequent rise in intracellular calcium concentration ([Ca2+]i) is the linchpin for a multitude of downstream cellular responses. This document will explore these pathways in detail.

Primary Signaling Event: TRPM8 Activation and Calcium Influx

The principal mechanism of action for this compound is the direct activation of the TRPM8 ion channel.[1][2] This activation results in a rapid and significant influx of cations, most notably calcium ions, into the cell.[3][4][5][6] This influx can be directly measured and quantified using various electrophysiological and imaging techniques.

Quantitative Data on this compound Activation of TRPM8

The potency of this compound in activating TRPM8 has been characterized by its half-maximal effective concentration (EC50). The reported values show some variability depending on the experimental system.

| Parameter | Value | Cell System | Reference |

| EC50 | 193 nM | Not specified | [1][7][8] |

| EC50 | 12 ± 5 µM | Xenopus laevis oocytes expressing mouse TRPM8 | [4][9] |

| Change in [Ca2+]i | From 106 ± 3 nM to 232 ± 15 nM | HEK293 cells expressing TRPM8 (stimulated with icilin, another TRPM8 agonist) | [4] |

Downstream Signaling Pathways

The initial rise in intracellular calcium triggers a cascade of signaling events that can be broadly categorized into several key pathways.

Calcium-Dependent Signaling

The increase in cytosolic calcium activates a host of calcium-dependent enzymes and signaling proteins. While direct evidence for this compound activating all of these in a single system is still emerging, the activation of TRPM8 is known to engage these pathways.

A potential downstream cascade involves the activation of small GTPases such as Cdc42 and Rac1 , which are master regulators of the actin cytoskeleton and cell motility. This can subsequently lead to the activation of p21-activated kinase (PAK) and downstream effectors like Focal Adhesion Kinase (FAK) and the ERK/MAPK pathway .[10][11]

Another important interaction is with Rap1A , a small GTPase involved in cell adhesion and migration. Studies have shown that TRPM8 can interact with Rap1A, trapping it in an inactive state and thereby inhibiting cell migration and adhesion in prostate cancer cells.[12]

// Node Definitions WS12 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPM8 [label="TRPM8 Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Increase [label="Increased\n[Ca²⁺]i", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cdc42_Rac1 [label="Cdc42 / Rac1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAK [label="PAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_MAPK [label="ERK/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rap1A [label="Rap1A (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Motility [label="Actin Cytoskeleton\n& Cell Motility", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adhesion_Migration [label="Inhibition of\nAdhesion & Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions WS12 -> TRPM8 [label="activates"]; TRPM8 -> Ca_Influx; Ca_Influx -> Ca_Increase; Ca_Increase -> Cdc42_Rac1 [label="activates"]; Cdc42_Rac1 -> PAK [label="activates"]; PAK -> FAK [label="activates"]; PAK -> ERK_MAPK [label="activates"]; Cdc42_Rac1 -> Cell_Motility; TRPM8 -> Rap1A [label="interacts with &\ninactivates"]; Rap1A -> Adhesion_Migration; } this compound induced calcium-dependent signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[13] Evidence suggests that TRPM8 activation can lead to the activation of the ERK1/2 branch of the MAPK pathway. This activation is likely mediated by the upstream calcium influx and potentially involves Gαq proteins. The activated ERK can then translocate to the nucleus and activate transcription factors like AP-1, leading to changes in gene expression.[14]

// Node Definitions WS12 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPM8 [label="TRPM8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gaq [label="Gαq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP₃ / DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions WS12 -> TRPM8 [label="activates"]; TRPM8 -> Ca_Influx; TRPM8 -> Gaq [style=dashed, label="may involve"]; Ca_Influx -> PKC; Gaq -> PLC; PLC -> IP3_DAG; IP3_DAG -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> AP1 [label="activates"]; AP1 -> Gene_Expression [label="regulates"]; } this compound activation of the MAPK signaling pathway.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[15][16][17][18] While a direct, causal link between this compound induced TRPM8 activation and the PI3K/Akt/mTOR pathway has not been definitively established in the literature, the significant calcium influx and potential crosstalk with other signaling pathways, such as the MAPK pathway, suggest a possible modulation of this pathway. Further research is required to elucidate the precise nature of this interaction.

Cyclic AMP (cAMP) Signaling

The role of cyclic adenosine monophosphate (cAMP) in modulating TRPM8 activity appears to be primarily inhibitory. Studies have shown that activation of the α2A-adrenoreceptor, which is coupled to an inhibitory G-protein (Gi), leads to a decrease in cAMP levels via inhibition of adenylyl cyclase. This reduction in cAMP and subsequent decrease in Protein Kinase A (PKA) activity results in the inhibition of TRPM8 channel function.[19] Therefore, it is unlikely that this compound activation of TRPM8 directly stimulates the cAMP pathway; rather, the cAMP pathway may serve as a regulatory input to modulate TRPM8 sensitivity.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion currents across the membrane of a Xenopus oocyte expressing the TRPM8 channel.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding human TRPM8. Incubate for 2-5 days at 18°C to allow for channel expression.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

-

Recording:

-

Place the oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage steps or ramps to elicit currents.

-

Apply this compound at various concentrations to the perfusion solution to measure the dose-dependent activation of TRPM8 currents.[20][21][22][23]

-

// Node Definitions Oocyte_Prep [label="Oocyte Preparation\n(Harvest & Defolliculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; cRNA_Injection [label="TRPM8 cRNA Injection", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation\n(2-5 days, 18°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrode_Prep [label="Electrode Pulling & Filling\n(3M KCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recording_Setup [label="Oocyte in Recording Chamber\n& Perfusion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impale [label="Impale with Two Electrodes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Voltage_Clamp [label="Voltage Clamp\n(Holding at -60mV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WS12_Application [label="Apply this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Current_Recording [label="Record Ion Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Oocyte_Prep -> cRNA_Injection; cRNA_Injection -> Incubation; Electrode_Prep -> Impale; Incubation -> Recording_Setup; Recording_Setup -> Impale; Impale -> Voltage_Clamp; Voltage_Clamp -> WS12_Application; WS12_Application -> Current_Recording; } Workflow for Two-Electrode Voltage Clamp (TEVC).

Whole-Cell Patch Clamp

This technique allows for the recording of ion channel activity in mammalian cells expressing TRPM8.

Methodology:

-

Cell Culture: Culture HEK293 cells or dorsal root ganglion (DRG) neurons on glass coverslips. Transfect HEK293 cells with a plasmid encoding TRPM8 if not using a stable cell line.[24][25]

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an intracellular solution.[8][26]

-

Recording:

-

Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a potential of -60 mV and apply voltage ramps or steps.

-

Perfuse the cell with solutions containing this compound to record agonist-induced currents.[4][10]

-

Calcium Imaging with Fura-2 AM

This method is used to measure changes in intracellular calcium concentration upon this compound application.

Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293-TRPM8 or DRG neurons) on glass-bottom dishes or coverslips.

-

Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C in the dark.[1][7][27][28]

-

Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for about 30 minutes.[7]

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Apply this compound to the cells and record the change in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[7][27][28]

-

// Node Definitions Cell_Plating [label="Plate Cells on\nGlass-Bottom Dish", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye_Loading [label="Load with Fura-2 AM\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash & De-esterify\n(30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging_Setup [label="Mount on Microscope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Establish Baseline\n(340/380nm Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WS12_Application [label="Apply this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ratio_Recording [label="Record Fluorescence Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate [Ca²⁺]i", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Cell_Plating -> Dye_Loading; Dye_Loading -> Washing; Washing -> Imaging_Setup; Imaging_Setup -> Baseline; Baseline -> WS12_Application; WS12_Application -> Ratio_Recording; Ratio_Recording -> Analysis; } Workflow for Calcium Imaging with Fura-2 AM.

Western Blot for Phosphorylated ERK (pERK)

This assay is used to detect the activation of the ERK/MAPK pathway.

Methodology:

-

Cell Treatment: Treat TRPM8-expressing cells with this compound for various time points.

-

Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the pERK signal to total ERK or a loading control like GAPDH or β-actin.[29][30][31]

Rac1/Cdc42 Activation Assay

This pull-down assay is used to measure the activation of Rac1 and Cdc42.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse them in a buffer that preserves GTPase activity.

-

Pull-down: Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to the active (GTP-bound) form of Rac1 and Cdc42, coupled to agarose beads.[32]

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using antibodies specific for Rac1 and Cdc42.

Conclusion

The activation of the TRPM8 ion channel by this compound initiates a complex and multifaceted series of downstream signaling events, with the influx of calcium being the central and initiating event. This initial signal propagates through various pathways, including those involving small GTPases, the MAPK cascade, and potentially the PI3K/Akt/mTOR pathway, while being negatively regulated by the cAMP/PKA pathway. The detailed understanding of these signaling cascades is crucial for elucidating the full spectrum of physiological and pathological roles of TRPM8 and for the development of novel therapeutics targeting this channel. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate downstream consequences of this compound activation.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Transient receptor potential channel TRPM8 agonists stimulate calcium influx and neurotensin secretion in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. ERK3/MAPK6 dictates CDC42/RAC1 activity and ARP2/3-dependent actin polymerization | eLife [elifesciences.org]

- 12. TRPM8-Rap1A Interaction Sites as Critical Determinants for Adhesion and Migration of Prostate and Other Epithelial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. m.youtube.com [m.youtube.com]

- 19. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway* | Semantic Scholar [semanticscholar.org]

- 20. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Rac1/Cdc42 Activation Assay Kit Millipore [merckmillipore.com]

The Influence of WS-12 on Neuronal Firing Rates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Its activation of this non-selective cation channel, predominantly expressed in sensory neurons, leads to a cooling sensation and has significant implications for modulating neuronal activity. This technical guide provides an in-depth analysis of the effects of this compound on neuronal firing rates, detailing the underlying signaling pathways, experimental methodologies for its characterization, and a quantitative summary of its activity. This document is intended for researchers, scientists, and drug development professionals investigating sensory neurobiology and the therapeutic potential of TRPM8 agonists.

Introduction

The sensation of cold is primarily mediated by a subset of sensory neurons that express the TRPM8 channel. Activation of TRPM8 by either cold temperatures or chemical agonists leads to a depolarizing influx of cations, which in turn can trigger action potentials, signaling the perception of cold to the central nervous system. This compound has emerged as a valuable tool for studying TRPM8 due to its high potency and selectivity compared to other cooling agents like menthol. Understanding the precise effects of this compound on neuronal firing is crucial for its application in research and potential therapeutic development for conditions ranging from chronic pain to respiratory disorders.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to and activating the TRPM8 channel. This activation initiates a cascade of events culminating in the generation of action potentials.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway from this compound binding to TRPM8 to the subsequent neuronal firing.

Quantitative Data on Neuronal Firing

The potency of this compound in activating TRPM8 channels translates to a dose-dependent increase in neuronal firing rates. While specific data from a single comprehensive study is not available, based on its known EC50 value, we can present an illustrative summary of its expected effects on dorsal root ganglion (DRG) neurons.

| Concentration of this compound (µM) | Neuron Type | Mean Firing Rate (Hz) (Baseline) | Mean Firing Rate (Hz) (Post-WS-12) | Fold Change in Firing Rate |

| 1 | Cultured Rat DRG Neurons | 0.1 | 2.5 | 25 |

| 5 | Cultured Rat DRG Neurons | 0.1 | 8.2 | 82 |

| 10 | Cultured Rat DRG Neurons | 0.1 | 15.1 | 151 |

| 20 | Cultured Mouse Trigeminal Neurons | 0.2 | 22.5 | 112.5 |

| 50 | Cultured Mouse Trigeminal Neurons | 0.2 | 28.0 | 140 |

Note: This table is an illustrative representation based on the known high potency of this compound. Actual values may vary depending on the specific experimental conditions and neuron subtypes. A key study demonstrated that this compound robustly activates TRPM8 in a heterologous expression system with an EC50 of 12 ± 5 µM.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on neuronal firing rates.

Patch-Clamp Electrophysiology

This protocol is designed to record action potentials from cultured sensory neurons in response to this compound application.

-

Neuron Preparation: Isolate dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons from rodents.

-

Cell Culture: Plate dissociated neurons on coated coverslips and culture for 24-48 hours.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Record baseline spontaneous firing activity in current-clamp mode for 2-3 minutes.

-

Perfuse the recording chamber with the external solution containing this compound at desired concentrations (e.g., 1, 5, 10, 20, 50 µM).

-

Record the neuronal firing for the duration of the this compound application (typically 1-2 minutes).

-

Perform a washout with the external solution to observe the reversal of the effect.

-

-

Data Analysis: Analyze the recorded traces to determine the mean firing frequency (in Hz) before, during, and after this compound application.

Calcium Imaging

This method assesses the increase in intracellular calcium concentration, an indicator of neuronal activation, in response to this compound.

-

Cell Preparation: Culture neurons on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Imaging Protocol:

-

Acquire baseline fluorescence images for 1-2 minutes.

-

Apply this compound at various concentrations to the imaging chamber.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F0).

Conclusion

This compound is a powerful and selective tool for activating TRPM8 channels and eliciting neuronal firing in sensory neurons. Its high potency and lack of off-target effects on other thermo-TRP channels make it a superior compound to menthol for research purposes. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound's effects on neuronal activity. Further research utilizing these techniques will continue to elucidate the role of TRPM8 in sensory perception and its potential as a therapeutic target.

An In-Depth Technical Guide to the Sensory Perception of WS-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory perception of the cooling agent WS-12 (N-Ethyl-p-menthane-3-carboxamide). It delves into the molecular mechanisms, psychophysical properties, and the in-vitro and in-vivo methodologies used to characterize this potent and selective TRPM8 agonist.

Introduction to this compound and its Sensory Profile

This compound is a synthetic cooling agent known for its clean, intense, and long-lasting cooling sensation, without the minty aroma or bitter aftertaste associated with menthol.[1][2] Its favorable sensory profile has led to its widespread use in a variety of consumer products, including oral care, confectionary, and topical applications. The cooling effect of this compound is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the detection of cold temperatures.[3][4][5]

Mechanism of Action: TRPM8 Agonism

This compound is a potent and highly selective agonist of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons.[3] Activation of TRPM8 by either cold temperatures (below ~26°C) or chemical agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers the sensation of cold.[3][4]

The activation of TRPM8 by this compound is a direct interaction with the channel protein.[4] This interaction is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that is essential for the channel's function.[4][6][7] The binding of this compound to a specific site on the TRPM8 channel induces a conformational change that opens the channel pore.[8]

Figure 1: Simplified signaling pathway of TRPM8 activation by this compound.

Quantitative Data on this compound

The potency and selectivity of this compound have been quantified in various in-vitro studies. The following tables summarize key quantitative data comparing this compound with other common cooling agents.

| Compound | EC₅₀ for TRPM8 Activation (μM) | Reference |

| This compound | 12 ± 5 | [1][2] |

| L-Menthol | 196 ± 22 | [1][2] |

| Icilin | 0.125 ± 0.03 | [2] |

Table 1: Comparative EC₅₀ values for the activation of the TRPM8 channel.

| TRP Channel | This compound (1 mM) | L-Menthol | Icilin |

| TRPM8 | Robust Activation | Activation | Activation |

| TRPV1 | No Activation | No Activation | No Activation |

| TRPV2 | No Activation | No Activation | No Activation |

| TRPV3 | No Activation | Activation | No Activation |

| TRPV4 | No Activation | No Activation | No Activation |

| TRPA1 | No Activation | Activation | No Activation |

Table 2: Selectivity profile of this compound against other thermo-TRP channels.[1][2]

A notable characteristic of this compound is its lack of tachyphylaxis (desensitization) upon repeated application, which is in contrast to icilin.[1][2]

Experimental Protocols

Sensory Perception Analysis

The sensory properties of this compound are evaluated using trained human sensory panels. A detailed protocol for a descriptive analysis of cooling agents is outlined below.

4.1.1. Panelist Selection and Training

-

Screening: Potential panelists are screened for their ability to perceive and discriminate different oral sensations, including cooling, warming, and basic tastes. This can be done using threshold tests and ranking tests with standard solutions of cooling agents (e.g., menthol) and other tastants.

-

Training: Selected panelists undergo intensive training to develop a standardized vocabulary (lexicon) to describe the sensory attributes of cooling agents. They are trained to identify and rate the intensity of attributes such as "cooling intensity," "onset of cooling," "duration of cooling," "tingling," "numbing," and any off-flavors. Reference standards for each attribute are provided.

4.1.2. Sample Preparation and Presentation

-

This compound and other cooling agents are typically evaluated in a simple, inert base, such as a hydrocolloid gel or a simple oral rinse solution, to minimize confounding sensory inputs.

-

Samples are prepared at various concentrations to assess dose-response effects.

-

Samples are presented to panelists in a randomized and blind manner to avoid bias. Panelists rinse their mouths with purified water before and between samples.

4.1.3. Evaluation Procedure

-

Panelists are instructed to take a standardized amount of the sample into their mouths and hold or swish it for a defined period (e.g., 30 seconds).

-

They then rate the intensity of various sensory attributes at specific time points (e.g., 0, 1, 2, 5, 10, 20, 30, 45, 60 minutes) using a Labeled Magnitude Scale (LMS).[9][10][11] The LMS is a semantic scale of perceptual intensity with labels ranging from "no sensation" to "strongest imaginable sensation."

-

Data on the time to maximum cooling intensity and the total duration of the cooling sensation are also collected.

Figure 2: General workflow for the sensory evaluation of this compound.

In-Vitro Characterization

4.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity of TRPM8 in response to this compound.[12][13][14]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for the human TRPM8 channel. The oocytes are then incubated for 2-5 days to allow for channel expression.[1][2]

-

Electrophysiological Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Stimulus Application: A solution containing this compound at a known concentration is perfused over the oocyte.

-

Data Acquisition and Analysis: The resulting ionic current flowing through the TRPM8 channels is recorded. Dose-response curves are generated by applying a range of this compound concentrations, and the EC₅₀ value is calculated.

4.2.2. Intracellular Calcium Imaging

This method visualizes the increase in intracellular calcium ([Ca²⁺]i) upon TRPM8 activation.[15][16][17][18]

-

Cell Culture and Dye Loading: A cell line expressing TRPM8 (e.g., HEK293 cells) is cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for ratiometric measurement of [Ca²⁺]i.[15][16][17]

-

Stimulus Application: The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence microscope. A baseline fluorescence is recorded, and then a solution containing this compound is applied.

-

Image Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time. The magnitude of the calcium response is quantified to determine the potency and efficacy of this compound in activating TRPM8.

Figure 3: Workflow for in-vitro characterization of this compound.

Conclusion

This compound is a potent and selective TRPM8 agonist that elicits a clean and long-lasting cooling sensation. Its sensory and pharmacological properties have been well-characterized through a combination of human sensory panel studies and in-vitro assays. The detailed methodologies provided in this guide offer a framework for the continued investigation and application of this compound and other novel cooling agents in research and product development. The high potency, selectivity, and lack of desensitization make this compound a valuable tool for studying TRPM8 function and a desirable ingredient for a wide range of consumer products.

References

- 1. researchgate.net [researchgate.net]

- 2. Menthol derivative this compound selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating the 'Labeled Magnitude Scale' for measuring sensations of taste and smell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Labeled Magnitude Scale [sensorysociety.org]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 15. brainvta.tech [brainvta.tech]

- 16. hellobio.com [hellobio.com]

- 17. moodle2.units.it [moodle2.units.it]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

WS-12: A Potent and Selective Chemical Probe for Interrogating TRPM8 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures and a key player in a variety of physiological and pathophysiological processes, including cold sensation, pain, and inflammation. Understanding the function and regulation of TRPM8 is of significant interest for the development of novel therapeutics. WS-12, a synthetic cooling agent, has emerged as a powerful chemical probe for studying TRPM8 due to its high potency and selectivity. This technical guide provides a comprehensive overview of this compound, its properties as a TRPM8 agonist, and detailed methodologies for its use in key experimental paradigms.

Core Properties of this compound as a TRPM8 Agonist

This compound, chemically known as (1R,2S)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, is a potent and selective agonist of the TRPM8 ion channel. Its desirable characteristics as a chemical probe stem from its significant advantages over other known TRPM8 agonists like menthol and icilin.

This compound robustly activates TRPM8 channels, leading to a cascade of cellular events initiated by cation influx.[1] Unlike menthol, which can also activate TRPA1 and TRPV3 channels, this compound demonstrates high selectivity for TRPM8.[2][3] Furthermore, repeated application of this compound does not induce tachyphylaxis (desensitization) of TRPM8-mediated currents, a common issue with the agonist icilin.[2][3] The potency and efficacy of this compound for TRPM8 are also not influenced by acidosis or variations in extracellular calcium concentrations.[2][3]

Quantitative Data Summary

The potency of this compound as a TRPM8 agonist has been characterized across different expression systems. The following table summarizes the key quantitative data for this compound and provides a comparison with other common TRPM8 agonists.

| Compound | Expression System | Assay Type | EC50 Value | Reference |

| This compound | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | 12 ± 5 µM | [2][3][4][5] |

| This compound | HEK cells | Calcium Imaging | 193 nM | [6][7] |

| Menthol | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | 196 ± 22 µM | [2][3][5] |

| Icilin | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Dose-response curve generated | [3][8] |

Signaling Pathway of TRPM8 Activation by this compound

Activation of the TRPM8 channel by this compound initiates a signaling cascade primarily driven by the influx of cations, particularly calcium (Ca²⁺) and sodium (Na⁺). This leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn can trigger a variety of downstream cellular responses. In some cellular contexts, TRPM8 activation has been linked to the mitogen-activated protein kinase (MAPK) signaling pathway.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to probe TRPM8 function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to measure the ion currents across the oocyte membrane in response to channel activation by this compound.

Methodology

-

Oocyte Preparation:

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously superfused with a standard bath solution (e.g., 100 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).[3]

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential, typically -60 mV.[3]

-

-

This compound Application and Data Acquisition:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the bath solution.

-

Apply different concentrations of this compound to the oocyte via the superfusion system.

-

Record the evoked whole-cell currents. The amplitude of the current is indicative of TRPM8 channel activity.

-

Wash out the agonist with the standard bath solution to allow the current to return to baseline before applying the next concentration.

-

Construct a dose-response curve by plotting the normalized current amplitude against the this compound concentration to determine the EC50 value.[3]

-

Calcium Imaging in Mammalian Cells

This method measures changes in intracellular calcium concentration in response to TRPM8 activation by this compound.

Methodology

-

Cell Culture and Dye Loading:

-

Culture mammalian cells expressing TRPM8 (e.g., PC3 cells, which endogenously express TRPM8, or TRPM8-transfected HEK293 cells) on glass coverslips.[10][11][12]

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.[10][11][12]

-

-

Imaging Setup:

-

Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological saline solution.

-

-

This compound Application and Data Acquisition:

-

Prepare stock solutions of this compound and dilute to the desired final concentrations in the perfusion solution.

-

Switch the perfusion to a solution containing this compound to stimulate the cells.

-

Acquire fluorescence images at specific excitation wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).[10][11]

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Record the change in the fluorescence ratio over time to monitor the calcium influx upon this compound application.

-

Quantify the peak response to determine the extent of TRPM8 activation.[10][11]

-

References

- 1. nbinno.com [nbinno.com]

- 2. Menthol derivative this compound selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Encapsulation of a TRPM8 Agonist, WS12, in Lipid Nanocapsules Potentiates PC3 Prostate Cancer Cell Migration Inhibition through Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biophysical Interaction of WS-12 with Lipid Membranes: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

October 29, 2025

Abstract

WS-12 is a potent and selective synthetic cooling agent, primarily known for its activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While its interaction with TRPM8 is well-documented, a comprehensive understanding of its pharmacological profile necessitates an investigation into its direct interactions with the lipid bilayer. The cell membrane is not merely a passive scaffold for receptors but an active participant in modulating drug availability, efficacy, and potential off-target effects. This technical guide outlines a comprehensive experimental framework to elucidate the biophysical interactions between this compound and lipid membranes. In the absence of extensive publicly available data on this specific interaction, this document provides detailed, best-practice methodologies based on established techniques for characterizing ligand-membrane interactions. It is intended to serve as a foundational resource for researchers seeking to investigate the membrane biophysics of this compound and similar small molecule ligands.

Introduction: The Cooling Agent this compound and Its Primary Target

This compound, or N-(4-methoxyphenyl)-p-menthanecarboxamide, is a high-potency cooling agent that elicits a clean, prolonged cooling sensation without the minty aroma or irritation associated with menthol. Its primary mechanism of action is the selective activation of TRPM8, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Upon binding, this compound induces a conformational change in the TRPM8 channel, leading to an influx of cations and subsequent neuronal depolarization, which is perceived as a cooling sensation.[1][2]

While the agonist activity of this compound at the TRPM8 receptor is the cornerstone of its physiological effect, its journey to the receptor involves partitioning into and potentially perturbing the lipid membrane. Understanding these interactions is crucial for a complete pharmacokinetic and pharmacodynamic profile.

The Critical Role of the Lipid Bilayer in Drug Action

The lipid membrane is a dynamic and complex environment that can significantly influence the activity of membrane-active compounds. The key aspects of drug-membrane interactions that warrant investigation for this compound include:

-

Membrane Partitioning and Local Concentration: The ability of this compound to accumulate within the lipid bilayer can create a localized concentration near the TRPM8 receptor, potentially influencing its potency and duration of action.

-

Alteration of Membrane Physical Properties: The insertion of small molecules can alter membrane fluidity, thickness, curvature, and lipid packing. These changes can, in turn, allosterically modulate the function of embedded membrane proteins like ion channels.

-

Permeability and Translocation: The rate at which this compound crosses the cell membrane can affect the onset and termination of its cooling effect.

-

TRPM8-Independent Effects: Direct interactions with the lipid membrane could lead to off-target effects unrelated to TRPM8 activation.

Proposed Experimental Framework for Investigating this compound-Membrane Interactions

To comprehensively characterize the interaction of this compound with lipid membranes, a multi-pronged approach employing various biophysical techniques is recommended. This section details the proposed experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the effect of a ligand on the thermotropic phase behavior of lipid bilayers. By measuring the heat changes associated with the lipid phase transition, one can infer how the ligand interacts with and perturbs the membrane.

-

Liposome Preparation:

-

Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of a model lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a well-defined main phase transition temperature (Tm) at 41°C.

-

Dissolve DPPC and varying molar ratios of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid-drug film.

-

Hydrate the film with a buffer (e.g., PBS, pH 7.4) at a temperature above the Tm of the lipid, followed by vortexing to form MLVs.

-

For LUVs, subject the MLV suspension to freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

-

DSC Measurement:

-

Load the liposome suspension into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.

-

Scan the samples over a temperature range that encompasses the pre-transition and main phase transition of the lipid (e.g., 25°C to 55°C for DPPC).

-

Perform multiple heating and cooling scans to ensure reproducibility.

-

-

Data Analysis:

-

Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the DSC thermograms.

-

Analyze the changes in Tm and ΔH as a function of the this compound concentration. A shift in Tm can indicate an interaction with the lipid headgroups or acyl chains, while a change in ΔH reflects an alteration in the cooperativity of the phase transition.

-

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to probe the local environment of fluorescent molecules within the lipid bilayer. These techniques can provide insights into membrane fluidity and the partitioning of this compound into the membrane.

-

Liposome Preparation with Fluorescent Probe:

-

Prepare LUVs as described in the DSC protocol, incorporating a fluorescent probe sensitive to membrane fluidity, such as 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH is a hydrophobic probe that partitions into the core of the lipid bilayer.

-

Add varying concentrations of this compound to the liposome suspension.

-

-

Fluorescence Anisotropy Measurement:

-

Excite the DPH-labeled liposomes with vertically polarized light at the excitation maximum of DPH (around 350 nm).

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the polarized excitation light at the emission maximum of DPH (around 430 nm).

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating factor of the instrument.

-

-

Data Analysis:

-

A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, signifying an increase in membrane fluidity.

-

An increase in anisotropy suggests a more ordered and less fluid membrane environment.

-

Plot the change in anisotropy as a function of this compound concentration to determine its effect on membrane fluidity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between this compound and the lipid bilayer, offering insights that are often inaccessible through experimental methods alone.

-

System Setup:

-

Construct a model lipid bilayer, for example, a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer, which is representative of a fluid-phase mammalian cell membrane.

-

Obtain or generate a 3D structure of the this compound molecule and parameterize it for a suitable force field (e.g., CHARMM36 or GROMOS).

-

Insert one or more this compound molecules into the lipid bilayer at a desired starting position (e.g., in the aqueous phase or pre-inserted into the bilayer).

-

Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological concentration.

-

-

Simulation Protocol:

-

Perform energy minimization to remove any steric clashes.

-

Conduct a short equilibration phase in the NVT (constant number of particles, volume, and temperature) ensemble, followed by a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach a stable state.

-

Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to sample the conformational space and interactions of this compound within the membrane.

-

-

Data Analysis:

-

Localization: Calculate the free energy profile of this compound across the bilayer normal to determine its preferred location within the membrane.

-

Orientation: Analyze the orientation of the this compound molecule relative to the membrane normal.

-

Membrane Properties: Calculate changes in bilayer thickness, area per lipid, and lipid acyl chain order parameters in the presence of this compound.

-

Interactions: Identify specific hydrogen bonds and van der Waals interactions between this compound and lipid molecules.

-

Quantitative Data Summary

While specific experimental data for the interaction of this compound with lipid membranes is not extensively available, the following tables provide a template for how such data would be structured and presented.

Table 1: Hypothetical Effect of this compound on the Main Phase Transition of DPPC Liposomes as Measured by DSC

| This compound:DPPC Molar Ratio | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| 0:100 (Control) | 41.3 ± 0.1 | 8.7 ± 0.2 |

| 1:100 | 41.1 ± 0.1 | 8.5 ± 0.2 |

| 5:100 | 40.5 ± 0.2 | 7.9 ± 0.3 |

| 10:100 | 39.8 ± 0.2 | 7.2 ± 0.3 |

Table 2: Hypothetical Effect of this compound on the Fluidity of POPC Liposomes as Measured by DPH Fluorescence Anisotropy

| This compound Concentration (µM) | Steady-State Fluorescence Anisotropy (r) |

| 0 (Control) | 0.150 ± 0.005 |

| 10 | 0.145 ± 0.006 |

| 50 | 0.138 ± 0.005 |

| 100 | 0.130 ± 0.007 |

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cooling Sensation

Caption: Signaling pathway of this compound leading to the sensation of cooling.

Experimental Workflow for DSC Analysis

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Logical Flow for Molecular Dynamics Simulation

Caption: Logical workflow for conducting and analyzing a molecular dynamics simulation.

Conclusion and Future Directions

The provided technical guide outlines a robust, multi-faceted approach to characterizing the interaction of the cooling agent this compound with lipid membranes. While the primary mechanism of action of this compound is through the TRPM8 ion channel, its interaction with the surrounding lipid bilayer is a critical and under-investigated aspect of its pharmacology. The detailed experimental protocols for Differential Scanning Calorimetry, Fluorescence Spectroscopy, and Molecular Dynamics Simulations presented herein provide a clear roadmap for researchers to elucidate these interactions.

Future research should focus on executing these proposed experiments to generate quantitative data on the partitioning of this compound into various lipid compositions, its effect on membrane fluidity and phase behavior, and its permeation across the bilayer. Such studies will not only provide a more complete understanding of the molecular pharmacology of this compound but also contribute to the broader knowledge of how small molecule drugs interact with the cell membrane to modulate the function of their protein targets. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for WS-12 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a potent and selective synthetic cooling agent that acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily known for its role in sensing cold temperatures and is a key target in sensory research and the development of therapeutics for pain, inflammation, and respiratory conditions. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its activity and assess its potential effects on cell viability.

Mechanism of Action: TRPM8 Activation

This compound activates the TRPM8 channel, a tetrameric ion channel embedded in the plasma membrane. Upon binding of this compound, the channel undergoes a conformational change, leading to its opening and a subsequent influx of cations, primarily Ca2+ and to a lesser extent Na+, down their electrochemical gradients. This influx of positive ions depolarizes the cell membrane and increases the intracellular calcium concentration, triggering downstream signaling cascades.

The activation of TRPM8 by this compound is a key event that initiates a series of intracellular signaling events. Phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for TRPM8 channel activation. The increase in intracellular Ca2+ can lead to the activation of Phospholipase C (PLC) and Protein Kinase C (PKC). This can, in turn, activate the Ras/ERK pathway, which is involved in regulating gene transcription related to cellular proliferation and survival.

Data Presentation

The following table summarizes the quantitative data for this compound activity from various in vitro studies.

| Parameter | Cell Line/System | Assay Type | Value | Reference |

| EC50 | Xenopus laevis oocytes expressing human TRPM8 | Two-electrode voltage clamp | 12 ± 5 µM | [1][2] |